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molecular formula C11H18 B8683139 4,7-Ethano-1H-indene, octahydro- CAS No. 38255-97-9

4,7-Ethano-1H-indene, octahydro-

Cat. No. B8683139
M. Wt: 150.26 g/mol
InChI Key: QQFHDKGHMOYHPI-UHFFFAOYSA-N
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Patent
US03976706

Procedure details

A solution of 15 g (0.1 mole) of tricyclo[5.2.2.02,6 ] -undecane (I) in 100 ml of methylene chloride was agitated at 0°C. Then, 1.3 (0.01 mole) of anhydrous aluminum chloride was added to the solution, and the mixture was heated and refluxed under agitation for 1 hour. The reaction mixture was allowed to cool and then poured over 100 ml of ice water. The organic layer was separated and the aqueous layer was extracted with methylene chloride. The methylene chloride extract was combined with the organic layer, and the mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate and then with water, and then dried over anhydrous sodium sulfate. Methylene chloride was distilled off, and the residue was subjected to fractionation. The highest boiling point fraction (boiling at 111° to 112°C. under 36 mmHg) was separated, whereby 6.3 g (yield: 42%) of tricyclo[5.3.1.03,8 ]-undecane was obtained.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
1.3
Quantity
0.01 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]12[CH2:11][CH2:10][CH:7]([CH2:8][CH2:9]1)[CH:6]1[CH:2]2[CH2:3][CH2:4][CH2:5]1.[Cl-].[Al+3].[Cl-].[Cl-]>C(Cl)Cl>[CH:1]12[CH2:2][CH:6]3[CH:7]([CH2:8][CH2:9]1)[CH:10]([CH2:3][CH2:4][CH2:5]3)[CH2:11]2 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
C12C3CCCC3C(CC1)CC2
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
1.3
Quantity
0.01 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
100 mL
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
refluxed under agitation for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with methylene chloride
EXTRACTION
Type
EXTRACTION
Details
The methylene chloride extract
WASH
Type
WASH
Details
the mixture was washed with a saturated aqueous solution of sodium hydrogencarbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with water, and then dried over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
Methylene chloride was distilled off
CUSTOM
Type
CUSTOM
Details
The highest boiling point fraction (boiling at 111° to 112°C. under 36 mmHg) was separated

Outcomes

Product
Name
Type
product
Smiles
C12CC3CCCC(C3CC1)C2
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 41.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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